REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[N+:6]([C:9]1([N+:25]([O-:27])=[O:26])[CH2:16][NH:15][CH2:14][C:13]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:12][N:11]([N:23]=[O:24])[CH2:10]1)([O-:8])=[O:7].[N+:28]([O-])([OH:30])=[O:29]>>[N+:23]([N:11]1[CH2:12][C:13]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:14][N:15]([N+:28]([O-:30])=[O:29])[CH2:16][C:9]([N+:6]([O-:8])=[O:7])([N+:25]([O-:27])=[O:26])[CH2:10]1)([O-:2])=[O:24]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was then added
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |